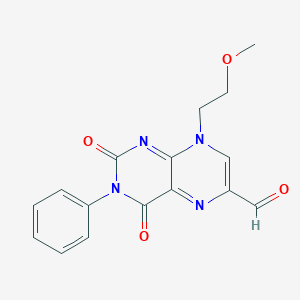
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde is a complex organic compound belonging to the pteridine family. Pteridines are heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a methoxyethyl group, a dioxo group, a phenyl group, and a carbaldehyde group attached to the pteridine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxyethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid derivative.
科学的研究の応用
8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 8-(2-methoxyethyl)-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinecarbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting metabolic pathways. It may also interact with nucleic acids, influencing gene expression and cellular functions.
類似化合物との比較
Similar Compounds
2-Methoxyethanol: A solvent with similar structural features but different applications.
Poly(2-methoxyethyl methacrylate): A polymer used in various industrial applications.
Uniqueness
8-(2-Methoxyethyl)-2,4-diox
特性
分子式 |
C16H14N4O4 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC名 |
8-(2-methoxyethyl)-2,4-dioxo-3-phenylpteridine-6-carbaldehyde |
InChI |
InChI=1S/C16H14N4O4/c1-24-8-7-19-9-11(10-21)17-13-14(19)18-16(23)20(15(13)22)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3 |
InChIキー |
FKXOXHRJLIEIJQ-UHFFFAOYSA-N |
SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
正規SMILES |
COCCN1C=C(N=C2C1=NC(=O)N(C2=O)C3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,4-Dichloro-3-methylphenyl)sulfonyl]morpholine](/img/structure/B300240.png)
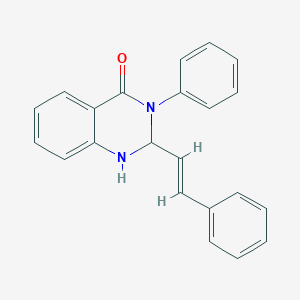
![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![4-[(4-chlorobenzyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B300256.png)

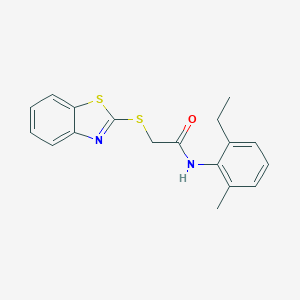
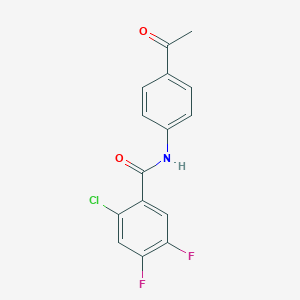
![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
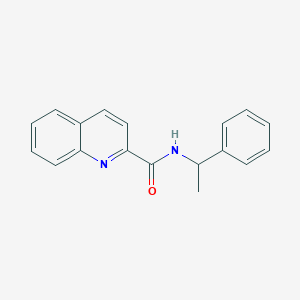
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
